molecular formula C8H9Cl3Si B11952746 Dimethyl(2,4,6-trichlorophenyl)silane CAS No. 19061-54-2

Dimethyl(2,4,6-trichlorophenyl)silane

Cat. No.: B11952746
CAS No.: 19061-54-2
M. Wt: 239.6 g/mol
InChI Key: PFZKBVDHIVBUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(2,4,6-trichlorophenyl)silane is an organosilicon compound with the chemical formula C8H9Cl3Si It is characterized by the presence of a silicon atom bonded to a dimethyl group and a 2,4,6-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2,4,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,4,6-trichlorophenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Dimethyl(2,4,6-trichlorophenyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules.

    Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl(2,4,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of the trichlorophenyl group enhances its reactivity and allows for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Lacks the chlorine substituents on the phenyl ring, resulting in different reactivity.

    Trimethylsilylchloride: Contains three methyl groups bonded to silicon, offering different chemical properties.

    Phenyltrichlorosilane: Has three chlorine atoms bonded to silicon, providing a different reactivity profile.

Uniqueness

Dimethyl(2,4,6-trichlorophenyl)silane is unique due to the presence of both dimethyl and 2,4,6-trichlorophenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

19061-54-2

Molecular Formula

C8H9Cl3Si

Molecular Weight

239.6 g/mol

IUPAC Name

dimethyl-(2,4,6-trichlorophenyl)silane

InChI

InChI=1S/C8H9Cl3Si/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4,12H,1-2H3

InChI Key

PFZKBVDHIVBUOE-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)C1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.